N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling.
Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, often using polyphosphoric acid or polyphosphoric acid trimethylsilyl ester as dehydrating agents.
Preparation of Indole Intermediate: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain and the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of benzimidazole and indole.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted derivatives at the propyl chain and indole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features suggest potential biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The benzimidazole and indole moieties are known to interact with various biological targets, leading to inhibition or activation of specific pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, while indole derivatives can act as serotonin receptor agonists or antagonists .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, ornidazole
Indole Derivatives: Serotonin, melatonin, indomethacin, tryptophan, indole-3-acetic acid
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-14-17(16-8-3-6-11-20(16)26)22(27)23-13-7-12-21-24-18-9-4-5-10-19(18)25-21/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
UGZUHVNGFBCIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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